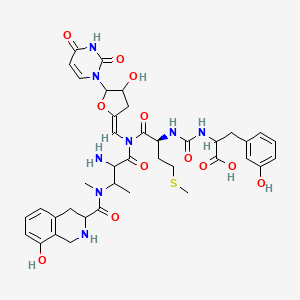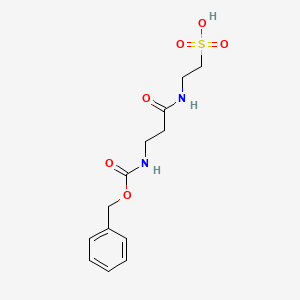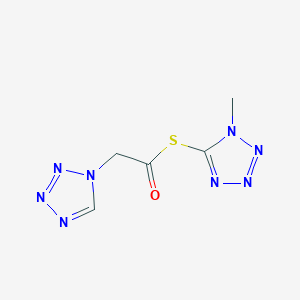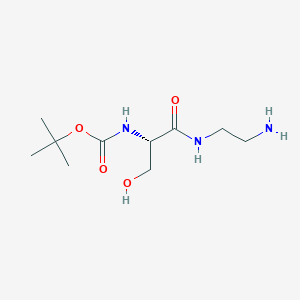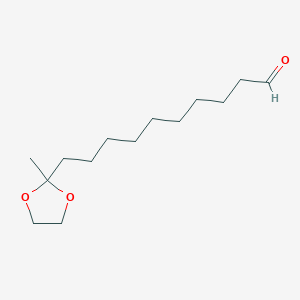
10-(2-Methyl-1,3-dioxolan-2-YL)decanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Methyl-1,3-dioxolan-2-YL)decanal is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal typically involves the reaction of decanal with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the dioxolane ring. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
10-(2-Methyl-1,3-dioxolan-2-YL)decanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Applications De Recherche Scientifique
10-(2-Methyl-1,3-dioxolan-2-YL)decanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is explored for its potential use in drug development and as a precursor for synthesizing pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 10-(2-Methyl-1,3-dioxolan-2-YL)decanal involves its interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
10-(2-Methyl-1,3-dioxolan-2-YL)decanal can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its use in fragrances and flavors, this compound has a similar dioxolane ring but differs in its ester functional group.
2-Methyl-1,3-dioxolane: This compound is simpler in structure and is used as a solvent and reagent in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
89037-03-6 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
10-(2-methyl-1,3-dioxolan-2-yl)decanal |
InChI |
InChI=1S/C14H26O3/c1-14(16-12-13-17-14)10-8-6-4-2-3-5-7-9-11-15/h11H,2-10,12-13H2,1H3 |
Clé InChI |
DMCKEXFMJFGXAW-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
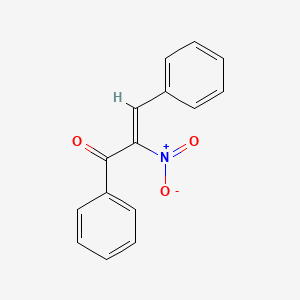
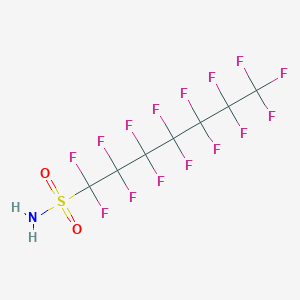
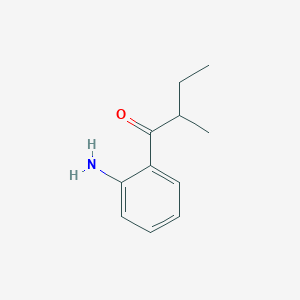

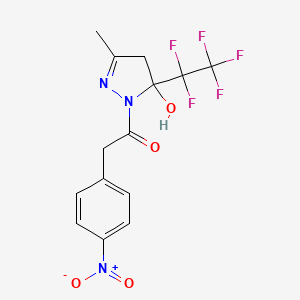

![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
